5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3N4 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H7F3N4/c1-4-2-6(12)15-7(13-4)3-5(14-15)8(9,10)11/h2-3H,12H2,1H3 |
InChI Key |
WRCYIGXKJYHJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Amino-3-methylpyrazole with Diethyl Malonate
In a foundational step, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (e.g., sodium ethanolate) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (84–89% yield). This reaction proceeds via cyclodehydration, forming the fused bicyclic system.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Diethyl malonate | Ethanol | Reflux | 89% |
| Sodium ethanolate |
Chlorination for Reactive Intermediates
The dihydroxy intermediate 1 is treated with phosphorus oxychloride (POCl₃) to generate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield). Chlorination at positions 5 and 7 introduces sites for subsequent nucleophilic substitution.
Chlorination Parameters
| Reagent | Stoichiometry | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| POCl₃ | Excess | Toluene | 110°C | 6 hr | 61% |
Regioselective Functionalization: Trifluoromethyl and Methyl Groups
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group at position 2 is introduced via Suzuki-Miyaura coupling or direct substitution. A regioselective approach involves:
Suzuki Coupling with Trifluoromethylboronic Acid
Intermediate 2 undergoes palladium-catalyzed coupling with trifluoromethylboronic acid. However, this method faces challenges due to the stability of CF₃-bearing boronic acids. Alternative routes use pre-functionalized pyrazole precursors.
Starting from Trifluoromethylpyrazole Derivatives
A more efficient strategy begins with 1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via lithiation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in a flow reactor (85–90% yield). This precursor is then incorporated into the pyrazolo[1,5-a]pyrimidine core during cyclization.
Amination at Position 7
Nucleophilic Substitution of Chlorine
The chlorine atom at position 7 in intermediate 2 is replaced with an amine group. Two primary methods are employed:
Ammonia Treatment under High Pressure
Heating 2 with aqueous ammonia (28% NH₃) in a sealed reactor at 120°C for 12 hours yields the 7-amine derivative (∼50% yield).
Amination Conditions
| Reagent | Solvent | Temperature | Pressure | Time | Yield |
|---|---|---|---|---|---|
| NH₃ (aq.) | H₂O | 120°C | 5 bar | 12 hr | 50% |
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers higher regioselectivity. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, the 7-chloro intermediate reacts with ammonia gas to afford the amine (72% yield).
Catalytic System
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100°C | 72% |
Optimization Challenges and Solutions
Regioselectivity in CF₃ Group Placement
The position of the CF₃ group (C2 vs. C5) is controlled by the starting pyrazole regiochemistry. Using 1-methyl-5-(trifluoromethyl)-1H-pyrazole as a precursor ensures CF₃ incorporation at C2.
Byproduct Formation during Amination
Competing side reactions at C5 are mitigated by protecting the methyl group with benzyl ethers prior to chlorination, as demonstrated in analogous syntheses.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Diethyl Malonate Route | Cyclocondensation | 89% | 95% | High |
| Suzuki Coupling | CF₃ Introduction | 65% | 90% | Moderate |
| Buchwald-Hartwig | C7 Amination | 72% | 98% | High |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in dimethyl sulfoxide at 60°C.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimycobacterial Activity
One of the prominent applications of 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of Mycobacterium tuberculosis (M.tb). Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria. A study synthesized a series of novel derivatives and evaluated their activity against M.tb, demonstrating significant growth inhibition in vitro and highlighting their potential as new anti-tuberculosis agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Certain derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, compounds with specific substitutions have been linked to apoptosis induction in cancer cells and inhibition of cyclin-dependent kinases, which are essential for cell cycle regulation . This suggests that this compound could be a candidate for further development in cancer therapeutics.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish biological activity.
2.1 Modifications and Their Effects
Research has indicated that:
- Substituents at Position 3 and 5: The introduction of various aryl and alkyl groups at these positions significantly impacts the compound's potency against M.tb and cancer cells .
- Fluorine Substitution: The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are widely explored for their bioactivity. Key structural variations include:
Key Observations :
Comparison with Triazolopyrimidine Analogs
Triazolopyrimidines share structural similarities but differ in core heterocycle arrangement:
Key Observations :
- Core Heterocycle Impact : Triazolopyrimidines often exhibit stronger π-π stacking interactions due to the additional nitrogen, but pyrazolo[1,5-a]pyrimidines like the target compound may offer better solubility and synthetic accessibility .
- Trifluoromethyl Position : The target compound’s -CF₃ at position 2 contrasts with triazolopyrimidine sulfonamide derivatives, which place -CF₃ on the aniline moiety. This difference influences target selectivity and off-target effects .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Metabolic Stability
- Target Compound : The -CF₃ group resists CYP450-mediated oxidation, enhancing metabolic stability over analogs with -CH₂OCH₃ or -C₂H₅ substituents .
- hERG Liability : Pyrazolo[1,5-a]pyrimidines with 3-aryl groups (e.g., 3-Ph) exhibit lower hERG inhibition than triazolopyrimidines, suggesting a safer cardiac profile .
Biological Activity
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₉H₆F₃N₃
- Molecular Weight : 245.16 g/mol
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties.
Anticancer Properties
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study published in RSC Advances, a series of pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer activity. The results demonstrated that specific derivatives significantly inhibited tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against cancer .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is crucial for anti-inflammatory effects and has implications for treating inflammatory diseases.
Inhibition Data
A recent study reported IC50 values for COX-2 inhibition at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This highlights the compound's potential in developing anti-inflammatory therapies.
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties. It has been studied as a selective inhibitor against β-coronaviruses, showcasing its potential in combating viral infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications to the core structure can lead to enhanced potency and selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and enzyme binding affinity |
| Substitution at position 7 | Alters anticancer potency and selectivity |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by regioselective functionalization. Key steps include:
- Core formation : Cyclization of aminopyrazole derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/ethanol) .
- Substitution at position 7 : Amine introduction via nucleophilic aromatic substitution (SNAr) using ammonia or protected amines in polar aprotic solvents (e.g., DMF, 80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | HCl/ethanol, reflux | 65–75 | 90 | |
| SNAr at C7 | NH3, DMF, 100°C | 50–60 | 95 |
How is structural characterization performed for this compound?
- NMR : and NMR (DMSO-d6) confirm regiochemistry (e.g., C7 amine: δ 10.5 ppm for NH protons) .
- Mass spectrometry : ESI-MS (m/z 338 [M+H]+) validates molecular weight .
- X-ray crystallography : Resolves trifluoromethyl orientation and hydrogen-bonding networks (e.g., C–F···H–N interactions) .
What preliminary biological activities have been reported?
- Kinase inhibition : IC values of 0.1–1 µM against CDK9 (cyclin-dependent kinase 9) via ATP-binding site competition .
- Antimicrobial activity : MIC = 2–4 µg/mL against Mycobacterium tuberculosis (ATP synthase inhibition) .
- Cytotoxicity : EC = 5–10 µM in breast cancer (MCF-7) and lung cancer (A549) cell lines .
Advanced Research Questions
How do structural modifications at position 3 or 5 impact target selectivity?
- Position 3 (aryl groups) : Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance kinase selectivity by stabilizing π-π interactions with hydrophobic pockets .
- Position 5 (alkyl/aryl) : Bulky groups (e.g., tert-butyl) reduce off-target effects by sterically hindering non-specific binding .
Table 2 : SAR for CDK9 Inhibition
| Substituent at C3 | IC (CDK9, µM) | Selectivity (CDK2/CDK9) |
|---|---|---|
| Phenyl | 1.2 | 10:1 |
| 4-Fluorophenyl | 0.3 | 50:1 |
| 2,4-Dichlorophenyl | 0.8 | 30:1 |
What strategies resolve contradictions in enzyme inhibition data across studies?
- Assay standardization : Use recombinant kinases (vs. cell lysates) to minimize confounding factors (e.g., endogenous ATP levels) .
- Crystallographic validation : Compare binding modes in CDK9 (PDB: 4BCF) vs. off-targets (e.g., hERG) .
- Meta-analysis : Pool data from >10 studies to identify outliers (e.g., anomalous IC values due to solvent DMSO >1%) .
How is regioselectivity in substitution reactions controlled during synthesis?
- Electronic effects : The C7 position is more electrophilic due to electron-withdrawing trifluoromethyl and pyrimidine ring, favoring SNAr over C5 .
- Temperature : Lower temperatures (60°C) minimize side reactions at C2 or C5 .
- Catalysts : CuI/1,10-phenanthroline accelerates amination at C7 with >90% regioselectivity .
What computational methods predict binding affinity for kinase targets?
- Molecular docking : AutoDock Vina simulates ligand-CDK9 interactions (ΔG = −9.5 kcal/mol) .
- MD simulations : GROMACS assesses stability of hydrogen bonds (e.g., NH···Glu100) over 100 ns .
- QSAR models : Hammett constants (σ) correlate substituent electronic effects with IC (R = 0.85) .
How does the trifluoromethyl group influence pharmacokinetics?
- Metabolic stability : CF reduces CYP450-mediated oxidation (t = 6 hrs in human liver microsomes vs. 2 hrs for CH) .
- Lipophilicity : LogP = 2.8 (vs. 1.5 for non-CF analogs) enhances blood-brain barrier penetration (brain/plasma ratio = 0.8) .
Data Contradictions and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
